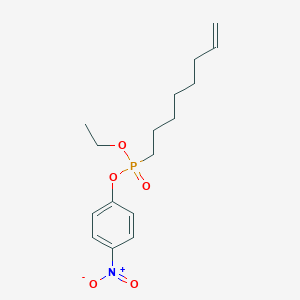
Ethyl 4-nitrophenyl oct-7-EN-1-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-nitrophenyl oct-7-EN-1-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an ethyl group, a nitrophenyl group, and an oct-7-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-nitrophenyl oct-7-EN-1-ylphosphonate typically involves the reaction of 4-nitrophenol with ethyl phosphonochloridate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with oct-7-en-1-ol to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-nitrophenyl oct-7-EN-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethyl and oct-7-en-1-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl phosphonates.
Scientific Research Applications
Ethyl 4-nitrophenyl oct-7-EN-1-ylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of Ethyl 4-nitrophenyl oct-7-EN-1-ylphosphonate involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine at synapses. This results in prolonged nerve impulses and can cause hyperexcitation in pests.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-nitrophenyl ethylphosphonate
- Diethyl 4-nitrophenyl phosphate
- 4-nitrophenyl 4-toluenesulfonate
Uniqueness
Ethyl 4-nitrophenyl oct-7-EN-1-ylphosphonate is unique due to its specific structure, which includes an oct-7-en-1-yl chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
496837-08-2 |
|---|---|
Molecular Formula |
C16H24NO5P |
Molecular Weight |
341.34 g/mol |
IUPAC Name |
1-[ethoxy(oct-7-enyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C16H24NO5P/c1-3-5-6-7-8-9-14-23(20,21-4-2)22-16-12-10-15(11-13-16)17(18)19/h3,10-13H,1,4-9,14H2,2H3 |
InChI Key |
QGUZAVAESMFZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCCC=C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B14235302.png)
![Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy-](/img/structure/B14235310.png)
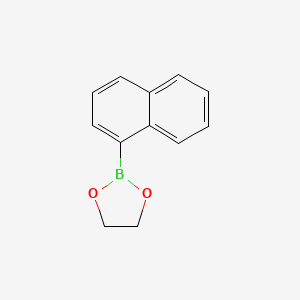

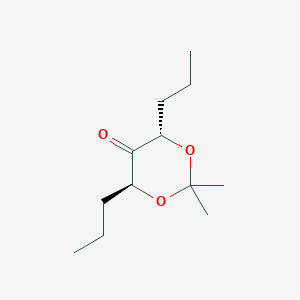
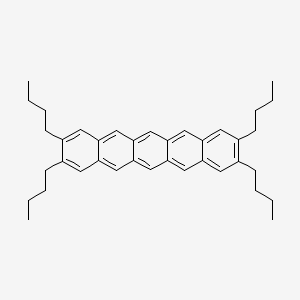
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
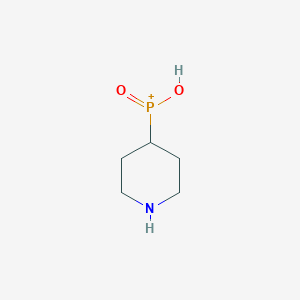
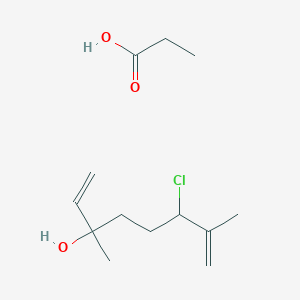
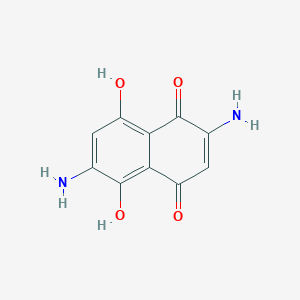
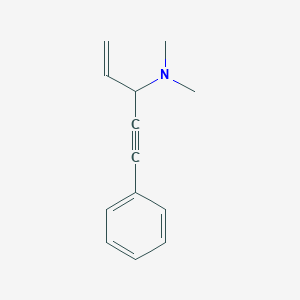

![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)
